molecular formula C12H10F3N3O4 B1683758 尼鲁米特 CAS No. 63612-50-0

尼鲁米特

货号: B1683758
CAS 编号: 63612-50-0
分子量: 317.22 g/mol
InChI 键: XWXYUMMDTVBTOU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

尼鲁米特具有广泛的科学研究应用:

    化学: 尼鲁米特在涉及非甾体类抗雄激素的合成和反应性的研究中用作模型化合物。它也用于开发新的合成方法和反应机理。

    生物学: 在生物学研究中,尼鲁米特用于研究雄激素受体在各种生理过程中的作用。它也用于研究涉及开发新型抗雄激素疗法。

    医学: 尼鲁米特主要用于治疗前列腺癌。

    工业: 尼鲁米特用于制药行业生产抗雄激素药物。它也用于开发新的药物制剂和给药系统。

安全和危害

Nilutamide is harmful if swallowed, in contact with skin, and if inhaled . It may damage fertility or the unborn child . It can cause serious lung problems . If swallowed, wash out mouth with copious amounts of water; call a physician .

未来方向

Nilutamide is usually taken with or without food once daily . Treatment with nilutamide should be started on the day of or on the day after surgical castration . You may take nilutamide with or without food . Do not stop taking this medication without first talking to your doctor .

生化分析

Biochemical Properties

Nilutamide competes with androgens for the binding of androgen receptors, consequently blocking the action of androgens of adrenal and testicular origin that stimulate the growth of normal and malignant prostatic tissue . This interaction with androgen receptors is the primary biochemical reaction involving Nilutamide.

Cellular Effects

Nilutamide’s primary cellular effect is to block the action of androgens, which are hormones that stimulate the growth of normal and malignant prostatic tissue . By blocking these androgens, Nilutamide can slow the progression of prostate cancer and extend life in men with the disease .

Molecular Mechanism

The molecular mechanism of Nilutamide involves its interaction with androgen receptors. It acts as a selective antagonist of the androgen receptor, preventing the effects of androgens like testosterone and dihydrotestosterone (DHT) in the body .

Temporal Effects in Laboratory Settings

Nilutamide is extensively metabolized and less than 2% of the drug is excreted unchanged in urine after 5 days . Fecal elimination is negligible, ranging from 1.4% to 7% of the dose after 4 to 5 days . The mean elimination half-life of Nilutamide determined in studies in which subjects received a single dose of 100 to 300 mg ranged from 38.0 to 59.1 hours .

Metabolic Pathways

Nilutamide is extensively metabolized in the liver and lungs by CYP isoenzymes . At least five metabolites have been isolated from human urine .

Transport and Distribution

Nilutamide is rapidly and completely absorbed, yielding high and persistent plasma concentrations . There is moderate binding of the drug to plasma proteins and low binding to erythrocytes .

Subcellular Localization

Given its mechanism of action, it can be inferred that Nilutamide interacts with androgen receptors, which are typically located in the cytoplasm and nucleus of cells .

化学反应分析

尼鲁米特会发生多种化学反应,包括:

    氧化: 尼鲁米特可以被氧化成不同的代谢产物。氧化过程涉及使用过氧化氢或高锰酸钾等氧化剂。

    还原: 尼鲁米特的还原反应会导致胺衍生物的形成。常见的还原剂包括氢化锂铝和硼氢化钠。

    取代: 尼鲁米特可以发生取代反应,其中芳香环上的官能团被其他基团取代。这些反应的常见试剂包括卤素和亲核试剂。

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化会导致硝基衍生物的形成,而还原会产生胺衍生物。

相似化合物的比较

尼鲁米特类似于其他非甾体类抗雄激素,如比卡鲁胺和氟他胺 。尼鲁米特具有独特的化学结构,赋予其独特的药理特性。 例如,与氟他胺相比,尼鲁米特对雄激素受体的亲和力更高,但与比卡鲁胺相比,亲和力更低 此外,与氟他胺相比,尼鲁米特具有更长的半衰期,这使得给药频率更低 .

类似化合物

尼鲁米特的独特特性使其成为治疗前列腺癌和科学研究中宝贵的化合物。

属性

IUPAC Name

5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O4/c1-11(2)9(19)17(10(20)16-11)6-3-4-8(18(21)22)7(5-6)12(13,14)15/h3-5H,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXYUMMDTVBTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3034165
Record name 5,5-Dimethyl-3-(alpha,alpha,alpha-trifluoro-4-nitro-m-tolyl)hydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3034165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nilutamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014803
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.19e-03 g/L
Record name Nilutamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014803
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Nilutamide competes with androgen for the binding of androgen receptors, consequently blocking the action of androgens of adrenal and testicular origin that stimulate the growth of normal and malignant prostatic tissue. This blockade of androgen receptors may result in growth arrest or transient tumor regression through inhibition of androgen-dependent DNA and protein synthesis.
Record name Nilutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00665
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

63612-50-0
Record name Nilutamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63612-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nilutamide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063612500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nilutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00665
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nilutamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-Dimethyl-3-(alpha,alpha,alpha-trifluoro-4-nitro-m-tolyl)hydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3034165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-Dimethyl-3-[4-nitro-2-(trifluormethyl)phenyl]-1H-imidazol-2,4(3H,4H)-dion
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NILUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51G6I8B902
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nilutamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014803
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The following were introduced into 288 ml of phenyl oxide: 96.10 grams of 5,5-dimethyl-hydantoin, 170.86 grams of 2-nitro-5-chloro trifluoromethylbenzene and 89.40 grams of cupric oxide. The mixture was heated to 190° C. for about 23 hours, then cooled to 20° C. and filtered. The residue was characterized in the phenyl oxide filtrate by thin layer chromatography.
Quantity
288 mL
Type
reactant
Reaction Step One
Quantity
96.1 g
Type
reactant
Reaction Step Two
Quantity
170.86 g
Type
reactant
Reaction Step Three
[Compound]
Name
cupric oxide
Quantity
89.4 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

30 ml of dimethylsulfoxide and 24.8 grams of 2-nitro-5-chloro trifluoromethylbenzene were introduced at 20° C. with stirring into 100 ml of dimethylsulfoxide, 12.80 grams of 5,5-dimethyl-hydantoin and 6.28 grams of potassium hydroxide in the form of flakes. The mixture was heated to 110° C. for a period of time variable between 3 and 18 hours. The product was characterized and determined by thin layer chromatography.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
6.28 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The following were introduced into 383.52 ml of phenyl oxide: 225.60 grams of 2-nitro-5-chloro-trifluoromethylbenzene, described in the German Patent No. DRP 637,318, 128.10 grams of 5,5-dimethylhydantoin described in Beil., Vol. 24, 289 and 198.53 grams of cuprous oxide. The mixture was heated to 200° C. for 24 hours, then cooled to 20° C. and filtered. The residue was rinsed with phenyl oxide, then extracted with ethyl acetate. The ethyl acetate phase was concentrated to dryness under reduced pressure at 60° C. and the residue was taken up in ammoniacal dichloroethane. The crystals obtained were dried at 60° C. to obtain 66.55 grams of crude product which, after purification from aqueous ethanol yielded 62.55 grams of purified desired product.
Quantity
383.52 mL
Type
reactant
Reaction Step One
Quantity
225.6 g
Type
reactant
Reaction Step Two
Quantity
128.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous oxide
Quantity
198.53 g
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

The following were introduced into 282 ml of triglyme: 112.8 grams of 2-nitro-5-chloro-trifluoromethylbenzene, 64.1 grams of 5,5-dimethyl-hydantoin and 33.5 grams of cuprous oxide. The mixture was heated to about 215° C.±5° C. for 4 hours, then cooled to 20° C. and filtered. The triglyme solution was recovered and a 22 Be ammonia solution (1V), toluene (1V) and demineralized water (4V) were added to the solution of triglyme (1V). The solution was stirred at 20° C. for 15 minutes, then cooled to about -10° C. and stirred again at -10° C. After washing and drying, 47.6 grams of the desired product were obtained.
Quantity
282 mL
Type
reactant
Reaction Step One
Quantity
112.8 g
Type
reactant
Reaction Step Two
Quantity
64.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous oxide
Quantity
33.5 g
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

71.5 grams of copper in powder form were added to 96.10 grams of 5,5-dimethyl-hydantoin and 170.86 grams of 2-nitro-5-chloro trifluoromethylbenzene. The mixture was heated to 200° C. for about 21 hours, the pressure being maintained at 450 millibars, then, was cooled to 20° C. and taken up in 480 ml of ethanol. The product was characterized and determined by thin layer chromatography of the ethanol solution.
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
96.1 g
Type
reactant
Reaction Step Two
Quantity
170.86 g
Type
reactant
Reaction Step Two
Name
copper
Quantity
71.5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nilutamide
Reactant of Route 2
Reactant of Route 2
Nilutamide
Reactant of Route 3
Reactant of Route 3
Nilutamide
Reactant of Route 4
Reactant of Route 4
Nilutamide
Reactant of Route 5
Reactant of Route 5
Nilutamide
Reactant of Route 6
Nilutamide
Customer
Q & A

Q1: How does Nilutamide interact with its target and what are the downstream effects?

A1: [, , , ] Nilutamide functions as a competitive antagonist of the androgen receptor (AR). It binds to the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This binding blocks the androgenic response, which is crucial for the growth and proliferation of prostate cancer cells. Consequently, nilutamide inhibits the expression of androgen-regulated genes, including prostate-specific antigen (PSA), leading to tumor regression or slowed progression.

Q2: What is the molecular formula, weight, and relevant spectroscopic data of Nilutamide?

A2: Nilutamide is represented by the chemical formula C12H9F3N2O4. It has a molecular weight of 314.2 g/mol. While the provided research papers do not contain comprehensive spectroscopic data, they indicate that Nilutamide can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) [] and Liquid Chromatography-Mass Spectrometry (LC-MS) []. The ultraviolet (UV) absorption maximum of Nilutamide has been reported at 267 nm. []

Q3: How is Nilutamide absorbed, distributed, metabolized, and excreted (ADME) in the body?

A4: [, ] Nilutamide is rapidly absorbed following oral administration, reaching peak plasma concentrations within a few hours. It is extensively metabolized in the liver, primarily by the reduction of its nitro group to hydroxylamine and subsequently to a primary amino group. The primary route of elimination is through urine, mostly as metabolites. The terminal half-life of Nilutamide is relatively long, allowing for once-daily dosing.

Q4: Does Nilutamide interact with drug-metabolizing enzymes?

A5: [] Yes, research indicates that Nilutamide can inhibit the activity of specific cytochrome P450 enzymes, particularly those involved in mephenytoin metabolism. This inhibition has implications for potential drug interactions, particularly with medications metabolized by these enzymes.

Q5: What evidence supports the efficacy of Nilutamide in prostate cancer treatment?

A6: [, , , ] Multiple clinical trials have demonstrated that Nilutamide, in combination with surgical or medical castration, effectively improves objective response rates in men with advanced prostate cancer. This combination therapy leads to better control of bone pain, urinary symptoms, and a longer time to disease progression compared to castration alone.

Q6: Are there known mechanisms of resistance to Nilutamide?

A7: [] While the provided research does not extensively cover resistance mechanisms, it's known that prostate cancer can eventually progress despite initial response to antiandrogen therapy. This progression often involves the development of resistance to antiandrogens like Nilutamide. Mechanisms can include AR mutations, AR amplification, and activation of alternative signaling pathways.

Q7: What are the known toxicological effects and safety concerns associated with Nilutamide?

A8: [, , , ] The use of Nilutamide has been associated with several adverse effects. Common side effects include:

    Q8: Are there alternative antiandrogens to Nilutamide, and how do they compare?

    A9: [] Yes, other non-steroidal antiandrogens available for prostate cancer treatment include Flutamide and Bicalutamide. While all three drugs act as competitive AR antagonists, they differ in their chemical structures, pharmacokinetic profiles, and adverse effect profiles.

    Q9: What analytical methods are employed for the detection and quantification of Nilutamide?

    A10: [, ] Various analytical techniques are used to characterize and quantify Nilutamide. HPLC, often coupled with UV detection, is commonly used to assess drug purity and quantify the drug in formulations. LC-MS techniques offer enhanced sensitivity and selectivity for analyzing Nilutamide and its metabolites in biological samples.

    Q10: What resources are available for researchers studying Nilutamide and related compounds?

    A11: [] Several resources are valuable for researchers in this field. These include:

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。